7-bromo-4-chloro-2,3-dihydro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7BrClN |
|---|---|
Molecular Weight |
232.50 g/mol |
IUPAC Name |
7-bromo-4-chloro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2 |
InChI Key |
PTGPMWXVDPLIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)Cl)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 7 Bromo 4 Chloro 2,3 Dihydro 1h Indole and Its Derivatives
Foundational Approaches to the Indoline (B122111) Core Elaboration
The construction of the indoline ring is the primary step, which can be approached through various classical and modern synthetic methods. The choice of strategy often dictates how and when the halogen substituents are introduced.
Precursor Selection and Indoline Ring-Closing Strategies (e.g., Fischer Indole (B1671886) Synthesis Adaptations)
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for preparing indoles, which can subsequently be reduced to indolines. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.com
For the synthesis of the title compound, a potential precursor would be (2-bromo-5-chlorophenyl)hydrazine . The reaction of this hydrazine (B178648) with a carbonyl compound under acidic conditions (using Brønsted acids like HCl, H2SO4, or Lewis acids like ZnCl2, BF3) would initiate a mdpi.commdpi.com-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.orgnih.gov The resulting 7-bromo-4-chloro-1H-indole could then be reduced to the target 2,3-dihydro-1H-indole using various reducing agents, such as sodium cyanoborohydride or through catalytic hydrogenation.
Modern alternatives to the Fischer synthesis for constructing the indoline core include palladium-catalyzed intramolecular C-H amination reactions. organic-chemistry.org These methods typically start with a β-arylethylamine derivative and employ a palladium catalyst to facilitate the ring-closing C-N bond formation, offering high efficiency and mild reaction conditions. organic-chemistry.org
Regioselective Halogenation Techniques for Controlled Bromine and Chlorine Introduction
Achieving the specific 4,7-dihalo substitution pattern requires a robust strategy for regiocontrol. This can be accomplished either by halogenating an existing indoline or by building the ring from a pre-halogenated starting material.
Direct Halogenation of the Indoline Core: The direct electrophilic halogenation of the indoline ring is governed by the directing effects of the amine group, which is strongly activating and ortho-, para-directing. This makes selective halogenation at the C4 and C7 positions challenging, as positions C5 and C7 are typically more reactive, often leading to a mixture of products. However, specialized catalytic systems can provide high regioselectivity. For instance, copper(II) halides have been used for the regioselective chlorination and bromination of electron-rich arenes and unprotected anilines. nih.govnih.gov The choice of halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide) and reaction conditions must be carefully optimized to favor the desired isomer.
Synthesis from Pre-halogenated Precursors: A more controlled and often preferred approach is to begin with a benzene-based precursor that already contains the desired halogen pattern. This strategy circumvents the regioselectivity issues of direct halogenation. An analogous and highly practical synthesis has been reported for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the drug Lenacapavir. chemrxiv.org That synthesis begins with inexpensive 2,6-dichlorobenzonitrile , which undergoes a highly regioselective bromination to install the bromine atom, followed by cyclization with hydrazine. chemrxiv.org A similar "halogenation-first" strategy could be adapted for the synthesis of the target indoline, providing unambiguous control over the substituent placement.
Advanced Synthetic Protocols for the Title Compound
Synthesizing 7-bromo-4-chloro-2,3-dihydro-1H-indole typically involves a multi-step sequence where control of regiochemistry is paramount.
Multi-Step Organic Reactions for Stereoselective Synthesis
A plausible multi-step pathway, leveraging the pre-halogenation strategy for superior regiocontrol, can be envisioned. One such hypothetical route could commence with a commercially available, appropriately substituted benzene (B151609) derivative, such as 3-chloro-4-methylaniline (B146341) . The sequence would proceed as follows:
Protection and Bromination: The amino group of 3-chloro-4-methylaniline would first be protected (e.g., as an acetamide) to modulate its reactivity. Subsequent electrophilic bromination would be directed by the activating, protected amino group and the methyl group to install the bromine at the C6 position (which will become the C7 position of the indoline).
Side-Chain Elaboration: The methyl group would then be converted into a two-carbon chain suitable for cyclization. This could be achieved via radical bromination of the methyl group to a benzyl (B1604629) bromide, followed by nucleophilic substitution with cyanide and subsequent reduction.
Deprotection and Cyclization: Removal of the protecting group from the nitrogen would be followed by an intramolecular cyclization reaction to form the 2,3-dihydro-1H-indole ring.
The term "stereoselective synthesis" applies when creating chiral centers. The parent compound, this compound, is achiral. However, stereoselectivity would become a critical consideration if substituents were to be introduced at the C2 or C3 positions of the indoline ring. In such cases, asymmetric catalysts or chiral auxiliaries would be employed to control the stereochemical outcome.
Optimizing Reaction Conditions: Temperature, Solvent Effects, and Reaction Time for Yield and Purity
The success of any multi-step synthesis hinges on the optimization of reaction conditions for each step to maximize yield and purity. ontosight.ai Key parameters include the choice of catalyst, solvent, temperature, and reaction duration. For the synthesis of halogenated indolines, these factors are critical in controlling side reactions and ensuring regioselectivity.
The table below summarizes key optimization parameters for relevant reaction types in the synthesis of the title compound.
| Reaction Type | Key Parameters | Effect on Yield and Purity |
| Fischer Indole Synthesis | Acid Catalyst: Brønsted (HCl, H2SO4) vs. Lewis (ZnCl2). wikipedia.orgTemperature: Typically requires heating to drive the mdpi.commdpi.com-sigmatropic rearrangement. chem-station.com | Catalyst choice affects reaction rate and can influence the formation of regioisomers with unsymmetrical ketones. thermofisher.com Temperature control is crucial to prevent decomposition of intermediates. |
| Electrophilic Halogenation | Halogenating Agent: NBS, NCS vs. Br2, Cl2. Solvent: Polar aprotic (DMF, CH3CN) or non-polar (CCl4). Catalyst: Lewis acids or transition metals. nih.gov | The choice of agent and solvent can significantly alter the regioselectivity of the halogenation. Catalysts can enhance reactivity and direct the substitution to a specific position. |
| Pd-Catalyzed Cyclization | Catalyst/Ligand: Choice of Pd source (e.g., Pd(OAc)2) and phosphine (B1218219) ligand. Base: Inorganic (K2CO3, Cs2CO3) or organic bases. Temperature: Mild to moderate heating is often required. | The ligand is critical for catalytic activity and stability. The base is essential for the catalytic cycle. Optimizing temperature and time prevents byproduct formation and maximizes conversion. organic-chemistry.org |
Functional Group Interconversions and Derivatization Strategies
The synthetic value of this compound lies in its potential as a versatile intermediate for the creation of more complex molecules. The three reactive sites—the N-H proton, the C7-Br bond, and the aromatic ring itself—allow for a wide range of functional group interconversions and derivatizations. ub.eduimperial.ac.uk
N-H Derivatization: The secondary amine of the indoline core is readily functionalized. It can undergo N-alkylation, N-acylation, or N-arylation reactions. These transformations are crucial for modulating the electronic properties of the heterocyclic system and for introducing pharmacologically relevant substituents.
C-Br Derivatization via Cross-Coupling: The bromine atom at the C7 position is a particularly valuable synthetic handle. It is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form a new C-N bond.
Heck Coupling: Reaction with alkenes to install vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, enabling its use as a building block in the synthesis of diverse and complex target molecules.
Substitution Reactions Facilitating Further Molecular Complexity and Functionalization
The presence of two distinct halogen atoms on the aromatic ring of this compound is a key feature for strategic functionalization. The bromine atom at the 7-position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 4-position. This differential reactivity allows for selective transformations, enabling the introduction of a wide array of substituents to build molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions:
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the this compound core, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are of particular importance.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. It is anticipated that the 7-bromo position of the dihydroindole would selectively react with various aryl- or vinylboronic acids or their esters in the presence of a suitable palladium catalyst and base, leaving the 4-chloro substituent intact for potential subsequent transformations.
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The 7-bromo position of the dihydroindole can be selectively coupled with a variety of alkynes, providing a pathway to rigid, linear extensions of the molecular framework.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals. The 7-bromo position can be coupled with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. Careful selection of ligands and reaction conditions is crucial for achieving high yields and functional group tolerance.
The following table summarizes the expected outcomes of these selective cross-coupling reactions on the 7-bromo position.
| Reaction Type | Coupling Partner | Expected Product at C7 | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | Aryl | Pd(PPh₃)₄, K₂CO₃ |
| Sonogashira | Terminal alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |
Transformations Involving the Dihydroindole Nitrogen Atom and its Synthetic Potential
The secondary amine of the 2,3-dihydro-1H-indole ring is a nucleophilic center that readily participates in a variety of chemical transformations. Functionalization at this position is a common strategy to modulate the physicochemical and pharmacological properties of indoline-based compounds.
N-Alkylation and N-Arylation:
The nitrogen atom can be functionalized through N-alkylation and N-arylation reactions.
N-Alkylation: This can be achieved by reacting the dihydroindole with alkyl halides, tosylates, or mesylates in the presence of a base such as sodium hydride or potassium carbonate. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.
N-Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. These reactions significantly expand the structural diversity of accessible derivatives.
N-Acylation:
N-acylation is readily accomplished by treating the dihydroindole with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine, to afford the corresponding amides. This transformation is useful for introducing a variety of functional groups and for protecting the nitrogen atom during subsequent reactions on the aromatic ring.
The following table outlines common transformations involving the dihydroindole nitrogen.
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-dihydroindole |
| N-Arylation | Aryl halide, Catalyst, Base | N-Aryl-dihydroindole |
| N-Acylation | Acyl chloride, Base | N-Acyl-dihydroindole |
Scalable Synthesis Considerations in Academic and Industrial Research
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. For the synthesis of derivatives of this compound, these considerations are paramount.
Key Considerations for Scalable Synthesis:
Cost of Starting Materials and Reagents: The economic feasibility of a large-scale synthesis is heavily dependent on the cost of raw materials. For instance, while complex phosphine ligands for palladium catalysis can be highly effective, their cost may be prohibitive for industrial production. Research into more cost-effective catalysts, such as ligandless palladium systems or catalysts based on more abundant metals, is an active area.
Process Safety: The potential for exothermic reactions, the use of hazardous reagents, and the formation of toxic byproducts must be carefully evaluated. For example, reactions involving strong bases like sodium hydride require careful handling and control of reaction temperature on a large scale.
Efficiency and Throughput: High-yielding reactions with short reaction times are desirable. One-pot or telescopic processes, where multiple reaction steps are performed in the same reactor without isolation of intermediates, can significantly improve efficiency and reduce waste.
Purification: Chromatographic purification, while common in academic labs, is often not practical for large-scale production. Developing processes that yield products of high purity through crystallization or distillation is a key objective.
Waste Management: The environmental impact of a chemical process is a major concern. The choice of solvents, reagents, and the amount of waste generated (E-factor) are critical parameters that need to be optimized for a sustainable industrial process.
The following table highlights some of the key differences in focus between academic and industrial synthesis.
| Feature | Academic Research Focus | Industrial Research Focus |
| Scale | Milligrams to grams | Kilograms to tons |
| Purity | High purity often via chromatography | High purity via crystallization/distillation |
| Cost | Novelty and effectiveness are primary | Cost of goods is a major driver |
| Safety | Lab-scale safety protocols | Rigorous process safety management |
| Efficiency | Yield is important | Throughput, cycle time, and space-time yield are critical |
Exploration of Chemical Reactivity and Mechanistic Pathways
Electrophilic Aromatic Substitution Patterns on the Halogenated Indoline (B122111) Ring System
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of 7-bromo-4-chloroindoline, the reactivity and orientation of incoming electrophiles are governed by the cumulative effects of the three substituents on the benzene (B151609) ring: the fused alkylamino group, the chloro group, and the bromo group.
The position of a new substituent in an EAS reaction is determined by the directing effects of the groups already present on the ring. The directing influence of each substituent in 7-bromo-4-chloroindoline is summarized below.
Fused Alkylamino Group: This group is a powerful ortho, para-director. Its activating effect is most pronounced at the positions ortho (C7) and para (C5) to the nitrogen atom's point of fusion.
4-Chloro Group: Halogens are classic ortho, para-directors. pressbooks.pub The chloro group at C4 will direct incoming electrophiles to its ortho positions (C3a and C5) and its para position (C7).
7-Bromo Group: Similarly, the bromo group at C7 is an ortho, para-director, guiding electrophiles to its ortho position (C6) and its para position (C5).
When considering the available positions on the ring (C5 and C6), a consensus emerges. The powerful para-directing effect of the activating amino group, the ortho-directing effect of the 4-chloro group, and the para-directing effect of the 7-bromo group all converge to strongly favor substitution at the C5 position. The C6 position is only activated by an ortho-directing effect from the 7-bromo group. Therefore, electrophilic aromatic substitution on 7-bromo-4-chloroindoline is predicted to occur with high regioselectivity at the C5 position.
| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| Fused Alkylamino | N1 | Strongly Activating | Ortho, Para | C5, C7 |
| Chloro | C4 | Weakly Deactivating | Ortho, Para | C5, C7 |
| Bromo | C7 | Weakly Deactivating | Ortho, Para | C5, C6 |
Nucleophilic Substitution Reactions and their Synthetic Utility
While the electron-rich nature of the indoline ring favors electrophilic substitution, the presence of halogen atoms provides sites for nucleophilic substitution reactions, although these are typically more challenging to achieve than EAS.
Direct nucleophilic aromatic substitution (SNAr) generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halogen leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The 7-bromo-4-chloroindoline molecule lacks such strong activating groups. The substituents present are either electron-donating (amino) or weakly deactivating (halogens), making the C-Br and C-Cl bonds resistant to attack by most nucleophiles under standard SNAr conditions. youtube.com Forcing conditions with extremely strong nucleophiles, such as sodium amide, could potentially lead to substitution, possibly through an elimination-addition (benzyne) mechanism, but such reactions often lack selectivity. youtube.com
Given the difficulty of direct SNAr, the most effective strategies for nucleophilic displacement on this scaffold involve transition metal catalysis, which operates through different mechanistic pathways. In palladium-catalyzed cross-coupling reactions, for instance, the relative reactivity of aryl halides is dictated by the strength of the carbon-halogen bond. The general order of reactivity is C-I > C-Br > C-Cl. harvard.edu
This reactivity difference is the key to achieving selective substitution on 7-bromo-4-chloroindoline. The carbon-bromine bond at the C7 position is weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-chlorine bond at the C4 position. This inherent difference allows for the selective functionalization of the C7 position while leaving the C4 position intact, provided the reaction conditions are carefully controlled.
Catalytic Transformations and Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds makes 7-bromo-4-chloroindoline an excellent substrate for sequential, site-selective functionalization using modern palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron species, is a premier method for forming C-C bonds. wikipedia.orgnih.gov By reacting 7-bromo-4-chloroindoline with an aryl or vinyl boronic acid in the presence of a suitable palladium catalyst and base, one can selectively form a new bond at the C7 position. The C4-Cl bond would remain available for a subsequent, more forcing coupling reaction if desired. nih.gov
| Aryl Halide Substrate (Analogue) | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | dppf (in catalyst) | K2CO3 | Dimethoxyethane | High | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | PPh3 (in catalyst) | K2CO3 | DMF | Moderate | nih.gov |
Similarly, the Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the selective introduction of a wide range of primary or secondary amines at the C7 position of the indoline core. Studies on related haloindoles and azaindoles have demonstrated the efficiency of this transformation. nih.govacs.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. beilstein-journals.orgchemrxiv.org
| Aryl Halide Substrate (Analogue) | Amine Partner | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | Good | nih.govbeilstein-journals.org |
| 5-Bromoindole | Aniline | Pd2(dba)3 | Bulky biaryl phosphine | NaOt-Bu | Toluene | Good | acs.org |
| N-Ethyl-4-bromo-7-azaindole | Phenylmethanamine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 96% | nih.govbeilstein-journals.org |
The synthetic utility of 7-bromo-4-chloroindoline lies in its capacity for stepwise elaboration. A typical strategy would involve a palladium-catalyzed cross-coupling at the more reactive C7-Br bond, followed by a second coupling reaction under more stringent conditions at the less reactive C4-Cl bond, enabling the synthesis of complex, differentially substituted indoline derivatives.
Palladium-Catalyzed C-C and C-N Bond Formations (e.g., Suzuki-Miyaura, Buchwald-Hartwig Couplings)
No specific studies on the Suzuki-Miyaura or Buchwald-Hartwig reactions of 7-bromo-4-chloro-2,3-dihydro-1H-indole have been found in the surveyed literature.
Other Metal-Catalyzed Transformations for Advanced Scaffold Modifications
There is no available research detailing other metal-catalyzed transformations involving this compound.
Rigorous Spectroscopic Characterization and Structural Elucidation of the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for 7-bromo-4-chloro-2,3-dihydro-1H-indole, are not available in the searched resources. This information is crucial for the definitive assignment of the proton and carbon skeletons of the molecule.
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)
Detailed experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy for this compound could not be found. This data would typically provide valuable information about the vibrational modes of the molecule, confirming the presence of specific functional groups and providing a unique "molecular fingerprint."
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
The exact mass measurement of the molecular ion of this compound from High-Resolution Mass Spectrometry (HRMS) is not documented in the available literature. This analysis is essential for unequivocally confirming the elemental composition and thus the molecular formula of the compound.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
Information regarding the UV-Visible absorption maxima (λmax) and corresponding molar absorptivity for this compound is not available. This spectroscopic technique is used to study the electronic transitions within a molecule and provide insight into its electronic structure and extent of conjugation.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometric structure of molecules. A typical study would involve optimizing the three-dimensional geometry of 7-bromo-4-chloro-2,3-dihydro-1H-indole to find its most stable conformation. This optimized structure would provide precise bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in electron-transfer processes.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating capability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting capability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical stability and reactivity |
Note: This table is illustrative. Actual values would need to be determined through DFT calculations.
Charge Distribution Analysis (e.g., Mulliken Atomic Charges) and Polarity
A charge distribution analysis, such as the calculation of Mulliken atomic charges, would quantify the partial charge on each atom within the this compound molecule. This information is vital for understanding its polarity and intermolecular interactions. The electronegative bromine, chlorine, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would likely bear partial positive charges. This distribution influences how the molecule interacts with other molecules and its solubility in various solvents.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential near the halogen atoms and the nitrogen atom, identifying these as likely sites for electrophilic attack. Regions of positive potential would indicate sites susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. This would reveal its conformational flexibility and the stability of different spatial arrangements. If this molecule were being investigated as a potential drug candidate, MD simulations would be invaluable for modeling its interaction with a biological target, such as a protein binding pocket. These simulations can help predict the binding affinity and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.
In Silico Prediction of Reactivity, Selectivity, and Reaction Energetics
Computational methods can predict the reactivity of this compound in various chemical reactions. By calculating the activation energies and reaction enthalpies, researchers can forecast the feasibility and outcome of potential synthetic transformations. For instance, these calculations could predict the regioselectivity of electrophilic aromatic substitution on the indole (B1671886) ring, determining which positions are most likely to react. This predictive power is essential for designing efficient synthetic routes and understanding reaction mechanisms.
Future Research Directions and Emerging Applications of Dihydroindole Scaffolds
Development of Novel and Sustainable Synthetic Methodologies for Indoline (B122111) Derivatives
The synthesis of indoline derivatives, particularly those with specific halogenation patterns like 7-bromo-4-chloro-2,3-dihydro-1H-indole, is an area of continuous innovation. Future research is increasingly focused on developing methodologies that are not only efficient but also environmentally sustainable.
Key future directions in synthesis include:
Green Chemistry Approaches: Traditional methods for halogenating indoles often rely on stoichiometric halogenating agents that produce toxic byproducts. nih.gov Emerging research focuses on greener alternatives, such as using an oxone-halide system, which generates the reactive halogenating species in situ, thereby reducing hazardous waste. nih.govorganic-chemistry.org Other sustainable methods being explored include electrochemical synthesis, which avoids bulk reagents, and the use of reusable catalysts. jsynthchem.comrsc.org
Flow Chemistry: Continuous flow chemistry is proving to be a valuable technique for synthesizing indoline derivatives. researchgate.net It offers improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Future work will likely involve optimizing flow reactors for multistep syntheses, including catalytic hydrogenations and N-alkylation reactions, to produce complex indolines with high purity and yield. researchgate.net
C-H Functionalization: Direct C-H functionalization represents a highly atom-economical strategy for modifying the indoline core. chim.it Instead of pre-functionalizing the molecule with a halide or other leaving group, this method directly converts a carbon-hydrogen bond to a new bond. chim.it Future research will aim to develop more selective catalysts for the C-H functionalization of the indoline benzene (B151609) ring, allowing for precise installation of various substituents. acs.org
| Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Halogenation | Use of stoichiometric reagents (e.g., NBS, NCS) | In situ generation of halogenating species (e.g., Oxone-halide system) | Reduced toxic byproducts, milder reaction conditions. nih.govorganic-chemistry.org |
| Reduction/Cyclization | Batch processing with reducing agents (e.g., SnCl2) | Heterogeneous catalytic hydrogenation in flow reactors | Improved safety, scalability, and avoidance of toxic reducing agents. researchgate.net |
| Core Functionalization | Pre-functionalization followed by cross-coupling | Direct C-H bond activation and functionalization | Higher atom economy, fewer synthetic steps, reduced waste. chim.it |
Advanced Computational Modeling for High-Throughput Screening and Structure-Based Drug Design
Computational tools are becoming indispensable in accelerating the discovery and optimization of new drugs based on the dihydroindole scaffold. Future research will leverage increasingly sophisticated modeling techniques to navigate the vast chemical space and predict biological activity with greater accuracy.
High-Throughput Virtual Screening (HTVS): HTVS allows for the rapid in silico screening of massive compound libraries against a specific biological target. researchgate.net Future efforts will utilize advanced algorithms and machine learning to refine these screening processes, improving the identification of promising indoline-based hits. mdpi.com Diversity-based HTVS, which screens representative scaffolds first, can make the initial search more efficient. nih.gov
Structure-Based Drug Design (SBDD): For many diseases, the three-dimensional structure of the target protein is known. SBDD uses this structural information to design molecules that can bind with high affinity and selectivity. mdpi.comnih.gov For halogenated indolines, computational methods like Density Functional Theory (DFT) and molecular docking can predict how the bromine and chlorine atoms will interact with the target's binding pocket, guiding the design of more potent and selective inhibitors. mdpi.com
Predictive Modeling (ADME/Tox): A significant challenge in drug development is predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) of a compound. Future computational models will incorporate artificial intelligence and deep learning to better predict these properties for novel indoline derivatives, reducing the likelihood of late-stage failures in clinical trials. mdpi.com
Exploration of New Biological Targets and Therapeutic Areas for Halogenated Indolines
The indole (B1671886) scaffold is a common feature in molecules targeting a wide array of biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. nih.govresearchgate.net The unique properties conferred by halogenation open up new avenues for therapeutic intervention.
Kinase Inhibition: Many indole derivatives are known to be potent kinase inhibitors. researchgate.net The halogen atoms on compounds like this compound can form specific halogen bonds with kinase active sites, potentially leading to higher selectivity and potency. Future research will focus on screening halogenated indoline libraries against a broader range of kinases implicated in diseases like cancer and autoimmune disorders. nih.govresearchgate.net
Neurodegenerative Diseases: The role of targets like Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs) in diseases such as Alzheimer's is well-established. researchgate.net Halogenated indole alkaloids isolated from marine organisms have shown potent inhibitory activity against these kinases. nih.govresearchgate.net This suggests a promising future for compounds like this compound as starting points for developing new treatments for these debilitating conditions.
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Halogenated natural products, including bromoindoles from marine sources, have demonstrated significant antibacterial activity. mdpi.com Future work will explore the potential of synthetic halogenated indolines to combat drug-resistant bacteria and fungi, potentially by targeting novel bacterial enzymes or disrupting biofilm formation.
| Therapeutic Area | Potential Biological Target | Rationale for Halogenated Indolines | Reference |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., CDKs, SphK2) | Halogens can enhance binding affinity and selectivity through specific interactions in the active site. | researchgate.netnih.gov |
| Neurodegenerative Diseases | GSK-3, CDK5 | Marine-derived bromoindoles show potent inhibition of kinases involved in Alzheimer's pathology. | researchgate.net |
| Infectious Diseases | Bacterial Enzymes, Biofilm Formation | Halogenation is a common feature in natural antimicrobial compounds and can enhance activity. | mdpi.com |
| Inflammatory Diseases | Translocator Protein (TSPO) | Indole-based scaffolds have been developed as high-affinity ligands for TSPO, a marker of neuroinflammation. | mdpi.com |
Integration with Materials Science Research for Functional Chemical Compounds
Beyond pharmaceuticals, the unique electronic and photophysical properties of the indoline scaffold, particularly when halogenated, make it an attractive candidate for applications in materials science.
Organic Semiconductors: The introduction of halogen atoms like chlorine and bromine is a known strategy to create n-type (electron-conducting) organic semiconductors. researchgate.net The electron-withdrawing nature of halogens can lower the molecule's energy levels (LUMO), facilitating electron injection and transport. Future research will explore the synthesis and characterization of polymers and small molecules based on this compound for use in organic field-effect transistors (OFETs) and other electronic devices.
Fluorescent Probes and Sensors: The indole ring is inherently fluorescent. Modification with halogens and other functional groups can tune its photophysical properties, such as emission wavelength and quantum yield. This opens the door to designing novel fluorescent probes for biological imaging or chemical sensors. For example, indoline-based compounds could be developed to selectively detect metal ions or reactive oxygen species within living cells.
Organic Electronics: The planarity and electron-rich nature of the indole system are desirable features for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Halogenation can influence the molecular packing in the solid state and the electronic bandgap, both of which are critical parameters for device performance. researchgate.net Future studies will focus on incorporating halogenated indoline units into larger conjugated systems to create novel materials for next-generation electronic applications.
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-4-chloro-2,3-dihydro-1H-indole?
The synthesis of substituted indoles often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, and describe the use of CuI in PEG-400/DMF solvent systems to functionalize indole derivatives via triazole formation. A plausible route for this compound could involve:
- Step 1: Bromination/chlorination of a pre-functionalized indole scaffold.
- Step 2: Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) .
- Step 3: Structural validation using / NMR and HRMS, as demonstrated in for analogous compounds.
Q. How can researchers optimize the yield of this compound in CuAAC reactions?
and highlight variable yields (25–50%) in similar reactions. Key factors include:
- Catalyst loading: Adjusting CuI concentration to balance reaction rate and side-product formation.
- Solvent choice: PEG-400/DMF mixtures enhance solubility and stabilize reactive intermediates .
- Reaction time: Extended stirring (≥12 hours) improves conversion but may require temperature control to prevent decomposition.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR: Identifies proton environments (e.g., dihydroindole protons at δ 3.2–4.6 ppm, aromatic protons at δ 7.1–7.3 ppm) .
- NMR: Confirms carbon framework, including sp-hybridized carbons in the dihydroindole ring .
- HRMS: Validates molecular weight (e.g., FAB-HRMS in with [M+H] ion detection).
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
, and 5 emphasize the use of SHELX (e.g., SHELXL for refinement) and OLEX2 for crystal structure determination. Key steps include:
- Data collection: High-resolution X-ray diffraction to resolve halogen positions (Br/Cl).
- Refinement: SHELXL’s constraints for disordered atoms or twinned crystals, as seen in for orthogonally oriented sulfonyl groups .
- Validation: Hydrogen-bonding analysis (e.g., C–H⋯O/S interactions) to confirm intramolecular motifs .
Q. How should researchers address contradictory NMR data in substituted indole derivatives?
Contradictions may arise from dynamic processes (e.g., ring puckering in dihydroindoles) or solvent effects. Strategies include:
Q. What methodologies are recommended for optimizing regioselectivity in halogenated indole syntheses?
- Directing groups: Use of electron-withdrawing substituents (e.g., nitro) to guide bromination/chlorination.
- Lewis acid catalysts: FeCl or AlCl to enhance electrophilic substitution at specific positions .
- Microwave-assisted synthesis: Accelerates reaction kinetics, reducing side-product formation (not directly in evidence but inferred from analogous protocols).
Q. How can researchers validate the purity of this compound post-synthesis?
- TLC monitoring: Use of 70:30 ethyl acetate/hexane to track reaction progress (R ≈ 0.3, similar to ) .
- HPLC-MS: Detects trace impurities (<0.5%) not resolved by column chromatography.
- Elemental analysis: Confirms stoichiometry of Br/Cl atoms, though HRMS is often sufficient .
Data Analysis and Troubleshooting
Q. How to interpret low yields in CuAAC reactions for indole functionalization?
- Incomplete azide-alkyne coupling: Verify stoichiometry and catalyst activity.
- Side reactions: Competing Glaser coupling or alkyne dimerization; use degassed solvents to mitigate .
- Workup losses: Optimize extraction (e.g., ethyl acetate/water partitioning) and drying steps.
Q. What are the implications of dihydroindole ring puckering on biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
